2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is a synthetic compound that belongs to the class of imidazolidine derivatives. These compounds are characterized by their unique bicyclic structure, which includes a piperazine ring fused to an imidazolidine moiety. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
The compound is synthesized through various organic chemistry methods, often involving multi-step reactions to construct its complex structure. The specific sources of this compound are typically found in specialized chemical databases and publications focusing on synthetic organic chemistry.
2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride can be classified as:
The synthesis of 2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride typically involves several key steps:
The synthesis may require specific reagents such as acyl chlorides or anhydrides for carbonyl introduction and catalysts to promote cyclization. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity.
The molecular structure of 2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride features:
The compound may participate in various chemical reactions typical for imidazolidine derivatives:
Reactions involving this compound should be conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized products.
The mechanism of action of 2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride typically involves interaction with biological targets such as enzymes or receptors. Its structural features allow it to fit into active sites of proteins, potentially influencing their activity.
Research indicates that similar compounds can act as enzyme inhibitors or modulators, affecting metabolic pathways relevant to various diseases. Further studies are necessary to elucidate the precise mechanisms involved with this specific compound.
2-Methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride has potential applications in:
The unique structure and properties make it a candidate for further investigation in medicinal chemistry and related fields.
The synthesis of 2-methyl-octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride (CAS 1375847-55-4) relies on constructing its fused bicyclic core, which combines imidazolidinone and piperazine rings. Three primary strategies dominate the literature:
Intramolecular Lactamization: Cyclization of diamino precursors is a cornerstone approach. For example, diamines like N-Boc-ethylenediamine undergo condensation with α-keto acids or esters under acidic conditions to form the imidazolidinone ring. Subsequent deprotection and ring closure yield the piperazine moiety. This method mirrors the synthesis of Trilaciclib’s ketopiperazine core, where diamine intermediates (e.g., 46) cyclize via intramolecular amidation [3]. Reaction solvents (e.g., toluene or DMF) and temperatures (80–120°C) critically influence cyclization efficiency.
Spirocyclic Intermediate Routes: Building the heterocycle from spiro-fused precursors enhances stereochemical control. Cyclohexanone-derived intermediates (e.g., 49) react with glycine methyl ester and trimethylsilyl cyanide (TMSCN) via the Strecker reaction, followed by reduction and spontaneous lactamization to form diazaspiro[5.5]undecan-3-one scaffolds. These are then functionalized with pyrimidine carboxylates (e.g., 51) and cyclized under basic conditions to assemble the fused ring system [3].
Protected Synthon Approaches: tert-Butoxycarbonyl (Boc) protection mitigates over-alkylation. Piperazine derivatives like tert-butyl 3-methylpiperazine-1-carboxylate* are acylated at the free nitrogen, followed by acidic deprotection to yield monosubstituted piperazinones. This method avoids disubstituted byproducts, achieving >85% regioselectivity in optimized cases [5] [7].
Strategy | Key Reagents/Intermediates | Advantages | Limitations |
---|---|---|---|
Intramolecular Lactamization | Diamines (e.g., 46), α-keto esters | High atom economy; Fewer steps | Sensitivity to pH and temperature |
Spirocyclic Intermediates | Cyclohexanone, TMSCN, glycine esters | Stereochemical control | Multi-step synthesis; Low yields (40-50%) |
Protected Synthons | Boc-piperazines, acyl chlorides | High regioselectivity (>85%) | Requires deprotection; Costly reagents |
Reaction parameters significantly impact the yield and purity of the target compound:
Protonation Strategies: Using piperazine monohydrochloride (rather than free base) suppresses N,N-disubstitution during alkylation. Yields for monosubstituted derivatives increase from 45% to 88% when reactions are performed in acetic acid with Ce(III) catalysis [7].
Table 2: Impact of Reaction Parameters on Yield
Parameter | Standard Condition | Optimized Condition | Yield Improvement |
---|---|---|---|
Leaving Group | Mesylate (MeSO) | Chloride (Cl) | 38% → 72% |
Catalyst | Pd(PPh₃)₄ | LiHMDS | 70% → 95% |
Piperazine Form | Free base | Monohydrochloride + Cu(II) | 45% → 88% |
Scaling the synthesis of this compound faces three major hurdles:
Mitigation strategies include:
Challenge | Industrial Impact | Mitigation Strategy |
---|---|---|
Specialty intermediate scarcity | Delays in multi-ton production | Alternative routes from glycine esters |
Chromatography dependence | High costs; Low throughput | Ethanol/water crystallization |
High-pressure cyclization | Safety compliance costs | Flow reactors with pressure regulation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0